Tert-butyl 2-(aminooxy)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involved the use of dual-modified SBA-15 materials with Al ions inserting in the framework and −SO3H groups grafting on the pore wall .Scientific Research Applications

Synthetic Organic Chemistry

- Cryptophycin Synthesis: An efficient protocol utilizing tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, closely related to Tert-butyl 2-(aminooxy)-2-methylpropanoate, for the synthesis of cryptophycin-24 (arenastatin A), a potent anticancer agent, was reported. This compound was crucial in setting two stereogenic centers crucial for cryptophycin's bioactivity (Eggen et al., 2000).

Polymer Science

- Amino Acid-Based Polyacetylenes: The synthesis and polymerization of novel amino acid-derived acetylene monomers, highlighting the versatile applications of tert-butyl 2-(aminooxy)-2-methylpropanoate-related compounds in the development of polymers with potential applications in materials science, were explored. These monomers were used to form polymers with distinct physical properties, suggesting the broad utility of such compounds in designing new polymeric materials (Gao et al., 2003).

Molecular Biology

- NMR Tagging: O-tert-Butyltyrosine (Tby), an unnatural amino acid similar in structural modification to Tert-butyl 2-(aminooxy)-2-methylpropanoate, was demonstrated to serve as an excellent NMR tag for high-molecular-weight systems. This study showcases the utility of tert-butyl groups in biochemistry and structural biology for enhancing NMR signal detection, facilitating the study of complex biological molecules (Chen et al., 2015).

Catalysis

- Rhodium-Catalyzed Asymmetric Hydrogenation: Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups were synthesized for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, showcasing the influence of tert-butyl groups on catalytic activity and enantioselectivity, underline the compound's relevance in catalytic processes (Imamoto et al., 2012).

Safety And Hazards

properties

IUPAC Name |

tert-butyl 2-aminooxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-7(2,3)11-6(10)8(4,5)12-9/h9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQHXEMBNAVCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(aminooxy)-2-methylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

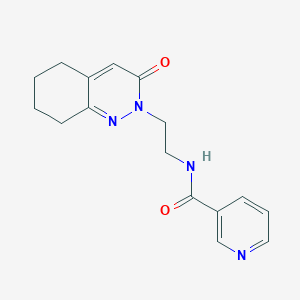

![1-(2-methylbenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928342.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)

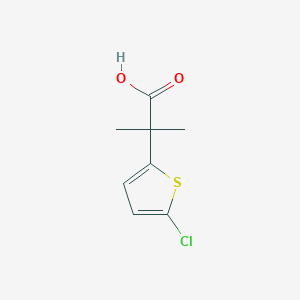

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

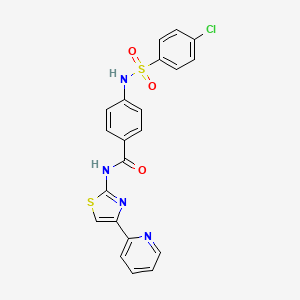

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)

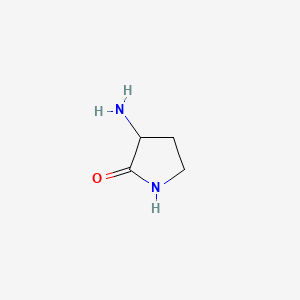

![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)